Sodium propionate

Overview

Description

Sodium propionate (C₃H₅NaO₂) is the sodium salt of propionic acid, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the gut . It is widely used as a food preservative (E281) in baked goods, dairy products, and processed meats due to its ability to inhibit mold and bacterial growth . Its mechanism involves penetrating microbial cell walls and disrupting intracellular pH, thereby preventing spoilage . Beyond preservation, this compound exhibits metabolic and anti-inflammatory properties. Studies highlight its role in improving hepatic lipid deposition, enhancing antioxidant capacity, and modulating pathways like FoxO and PI3K-Akt signaling in aquatic species , as well as reducing inflammation and oxidative stress in mammalian models .

Preparation Methods

Sodium propionate is typically synthesized through the reaction of propionic acid with sodium carbonate or sodium hydroxide. The reaction can be represented as follows:

C₂H₅COOH+NaOH→C₂H₅COONa+H₂O

In industrial settings, the process involves stirring propionic acid with sodium carbonate at controlled temperatures (0-45°C) until a paste is formed. This paste is then dried to yield this compound .

Chemical Reactions Analysis

Sodium propionate undergoes several types of chemical reactions:

- In water, this compound ionizes to form propionate ions and sodium ions.

Ionization: C₂H₅COONa→C₂H₅COO−+Na+

Reacts with acids to form propionic acid.Neutralization: C₂H₅COONa+HCl→C₂H₅COOH+NaCl

Oxidation: Can be oxidized to form carbon dioxide and water under specific conditions.

Common reagents used in these reactions include hydrochloric acid for neutralization and oxidizing agents for oxidation reactions. The major products formed are propionic acid, carbon dioxide, and water .

Scientific Research Applications

Food Preservation

Antimicrobial Agent

Sodium propionate is primarily recognized for its role as a food preservative. It inhibits the growth of molds and bacteria in various food products, particularly in baked goods, cheese, and processed meats. The European Food Safety Authority (EFSA) has evaluated its safety and permitted its use in food products at concentrations up to 5,000 mg/kg for meat preparations and 3,000 mg/kg for bakery products .

Table 1: Permitted Uses of this compound in Food Products

| Food Category | Maximum Concentration (mg/kg) |

|---|---|

| Meat Preparations | 5,000 |

| Bakery Products | 3,000 |

| Cheese Products | 3,000 |

Animal Feed

Feed Additive

this compound is also used as a feed additive for livestock. It serves to enhance growth performance and improve gut health by acting as an antimicrobial agent against pathogenic bacteria. Studies indicate that it is safe for all terrestrial animal species under current usage conditions .

Table 2: Benefits of this compound in Animal Feed

| Benefit | Description |

|---|---|

| Growth Performance | Enhances weight gain in livestock |

| Gut Health | Reduces pathogenic bacteria in the gastrointestinal tract |

| Feed Efficiency | Improves nutrient absorption |

Pharmaceutical Applications

Anti-inflammatory Properties

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. Research indicates that it can alleviate inflammation by inhibiting pro-inflammatory cytokines through the NF-κB and MAPK signaling pathways in rumen epithelial cells of Holstein cows . This suggests potential therapeutic applications in treating inflammatory conditions.

Case Study: Inhibition of Inflammation

- Study Focus : Effects of this compound on LPS-induced inflammation.

- Findings : Significant reduction in cytokine release was observed with this compound treatment.

Agricultural Applications

Fungal Inhibition

this compound has been studied for its effectiveness against plant pathogens such as Botrytis cinerea. In vitro studies demonstrated that this compound inhibited mycelial growth significantly, suggesting its potential as a biocontrol agent in agriculture .

Table 3: Efficacy of this compound Against Fungal Pathogens

| Pathogen | Concentration (mg/mL) | Inhibition (%) |

|---|---|---|

| Botrytis cinerea | 10 | 75 |

| Fusarium oxysporum | 15 | 60 |

Mechanism of Action

Sodium propionate exerts its effects primarily through its antimicrobial properties. It inhibits the growth of mold and bacteria by disrupting their metabolic pathways. In biological systems, it has been shown to modulate the NF-κB pathway, reducing the expression of pro-inflammatory enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase . This modulation enhances the production of antioxidant enzymes like manganese superoxide dismutase and heme oxygenase-1 .

Comparison with Similar Compounds

Sodium Propionate vs. Calcium Propionate (E282)

Chemical Properties and Solubility :

- This compound is highly water-soluble (100 g/100 mL at 15°C), making it suitable for liquid or semi-moist foods .

- Calcium propionate has lower solubility (~49 g/100 mL), which limits its use in high-moisture products but stabilizes yeast-leavened bread by avoiding interference with fermentation .

This compound vs. Potassium Propionate

Functional Differences :

- Potassium propionate is used in low-sodium products (e.g., gluten-free bread) but shares similar antimicrobial efficacy .

- This compound has superior solubility and is more cost-effective for large-scale applications .

Metabolic Impact :

- Potassium propionate may benefit cardiovascular health by reducing sodium intake, whereas this compound’s effects on lipid metabolism in humans remain inconclusive (contrary to rodent studies) .

This compound vs. Other SCFA Salts (Butyrate, Acetate)

Data Table: Key Properties of Propionate Salts

Research Findings and Contradictions

- Safety Concerns : Despite regulatory approval, long-term high-dose propionate consumption may correlate with obesity and insulin resistance, warranting further study .

Biological Activity

Sodium propionate (NaP), the sodium salt of propionic acid, has garnered attention for its diverse biological activities, particularly in anti-inflammatory, antimicrobial, and metabolic contexts. This article synthesizes findings from various studies to elucidate the biological effects of this compound, supported by data tables and relevant case studies.

This compound is classified as a short-chain fatty acid (SCFA), primarily produced through the fermentation of dietary fibers by gut microbiota. Its biological activities are largely attributed to its ability to interact with various cellular pathways:

- Anti-inflammatory Effects : this compound has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammatory responses. By down-regulating this pathway, NaP reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

- Antioxidant Activity : Studies indicate that this compound enhances the activity of antioxidant enzymes, thereby mitigating oxidative stress. This effect is particularly significant in models of inflammation where reactive oxygen species (ROS) are elevated .

- Microbial Modulation : NaP exhibits antimicrobial properties against a range of pathogens, including multi-drug resistant bacteria and fungi. It disrupts bacterial growth and biofilm formation while enhancing gut health by promoting beneficial microbiota .

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

In Vivo Studies

In vivo research has further validated the effects of this compound:

Case Study 1: Anti-Inflammatory Effects in Dairy Cows

A study investigated the impact of this compound on Holstein cows suffering from subacute ruminal acidosis (SARA). The administration of NaP effectively reduced LPS-induced inflammation by inhibiting key inflammatory pathways. This highlights its potential as a therapeutic agent in veterinary medicine .

Case Study 2: Metabolic Health

In a clinical setting, this compound has been explored for its role in metabolic health. Its ability to enhance gut barrier function and modulate glucose metabolism positions it as a promising candidate for managing metabolic disorders such as obesity and diabetes .

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which sodium propionate influences glucose metabolism in ruminants?

this compound acts as a key gluconeogenic substrate in ruminants, where it is metabolized in the liver to produce glucose. Experimental studies in calves demonstrate that intravenous (i.v.) administration of this compound (1.84 M solution, 1 ml/kg body weight) significantly increases blood glucose concentrations within 1 hour, particularly in older calves (2–4 months) with functional rumen development . Propionate stimulates insulin secretion from pancreatic β-cells, with oral administration (5 g/calf) elevating insulin levels in 15-day-old calves, suggesting age-dependent sensitivity . Cortisol levels also rise transiently post-administration, indicating neuroendocrine interplay in glycemic regulation .

Methodological Insight : Use i.v. and oral dosing protocols paired with timed blood sampling (e.g., pre-dose, 1 h, 3 h) to capture dynamic hormonal and metabolic responses. Employ radioimmunoassays (RIA) for insulin and cortisol quantification .

Q. How does this compound compare to other short-chain fatty acids (SCFAs) in modulating anti-inflammatory pathways?

this compound inhibits NF-κB signaling and reduces pro-inflammatory markers like COX-2 and iNOS in LPS-stimulated macrophages. In vitro studies (J774-A1 cells) show dose-dependent suppression of inflammation at 0.1–10 mM concentrations . In vivo, oral administration (30–100 mg/kg) reduces carrageenan-induced paw edema in rats, with antioxidant effects linked to upregulated MnSOD and HO-1 enzymes .

Methodological Insight : Combine LPS/H₂O₂-stimulated cell models with in vivo inflammation assays (e.g., paw thickness measurement, histopathology) to validate anti-inflammatory efficacy across biological scales.

Advanced Research Questions

Q. What experimental design considerations are critical when studying age-dependent metabolic responses to this compound in calves?

Calves transition from monogastric to ruminant digestion, altering propionate utilization. A longitudinal study design (e.g., 15-day, 2-month, and 4-month-old calves) reveals developmental shifts:

- 15-day-olds : Oral propionate elevates insulin (1 h: +48%, 3 h: +32%) but minimally affects glucose .

- 4-month-olds : I.v. propionate increases glucose (+25% at 1 h) and cortisol (+120% at 1 h), reflecting mature rumen function .

Data Contradiction : Nazari et al. (2012) reported no cortisol increase after oral butyrate in young calves, highlighting the need to differentiate propionate’s unique effects .

Methodological Insight : Stratify cohorts by rumen development stage and use multifactorial ANOVA to isolate age, dose, and administration route effects .

Q. How can isotopic labeling techniques resolve contradictions in propionate’s role in hepatic gluconeogenesis?

Conflicting data on propionate’s contribution to glucose synthesis (60–74% in some studies vs. minimal in others) may stem from tracer methodology. For example, [²H₂]-propionate tracing in HepG2 cells identified an unknown metabolite via MS/MS, necessitating isotopic correction matrices to account for natural isotope abundance .

Methodological Insight : Use stable isotope tracers (e.g., ¹³C-propionate) with flux analysis tools like FluxFix to normalize isotopologue distributions and quantify metabolic pathways .

Q. What are the implications of this compound’s dual role as a metabolic substrate and epigenetic modulator?

Propionate acts as a histone deacetylase (HDAC) inhibitor, altering gene expression in gut and immune cells. In calves, dietary sodium butyrate (a related SCFA) enhances rumen development via epigenetic regulation of growth genes (e.g., IGF-1), suggesting propionate may have similar off-target effects in long-term studies .

Methodological Insight : Pair metabolic assays (e.g., glucose/insulin RIA) with chromatin immunoprecipitation (ChIP) to map histone acetylation changes post-propionate exposure.

Properties

IUPAC Name |

sodium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

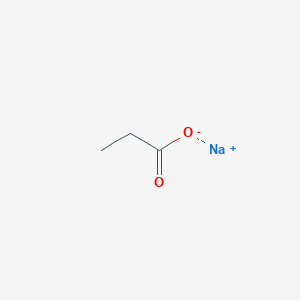

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O2Na, Array, C3H5NaO2 | |

| Record name | SODIUM PROPIONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021996 | |

| Record name | Sodium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline hygroscopic powder, or a fine white powder, Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | SODIUM PROPIONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>250 °C o.c. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C, Soluble in water forming alkaline solutions. Slightly soluble in alcohol., Solubility in water, g/100ml: 100 (good) | |

| Record name | SODIUM PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Transparent crystals, granules, FREE-FLOWING, Colorless, crystalline solid | |

CAS No. |

137-40-6, 63785-15-9 | |

| Record name | Sodium propionate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, sodium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, sodium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK6Y9P42IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

210 °C | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.